molecular formula C8H7BrN2O2 B11869408 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

Cat. No.: B11869408
M. Wt: 243.06 g/mol
InChI Key: DHXMWCDOZUCSEL-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrido[1,2-a]pyrazine core structure, which is known for its biological activity and potential applications in medicinal chemistry. The presence of a bromine atom at the 7th position and a dione functionality at the 1,6 positions further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-(bromoacetyl)pyrrole with propargylamine followed by intramolecular cyclization can yield the desired compound . The reaction conditions typically involve the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The dione functionality can participate in redox reactions.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize the dione functionality.

    Reduction: Reducing agents such as sodium borohydride can reduce the dione to a diol.

Major Products

    Substitution Products: Compounds with various functional groups replacing the bromine atom.

    Oxidation Products: Oxidized derivatives of the dione functionality.

    Reduction Products: Reduced forms of the dione, such as diols.

Scientific Research Applications

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione involves its interaction with various molecular targets. The bromine atom and dione functionality allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is unique due to the presence of the bromine atom and the dione functionality, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

InChI

InChI=1S/C8H7BrN2O2/c9-5-1-2-6-7(12)10-3-4-11(6)8(5)13/h1-2H,3-4H2,(H,10,12)

InChI Key

DHXMWCDOZUCSEL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C(C2=O)Br)C(=O)N1

Origin of Product

United States

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